17-trans Prostaglandin F3 alpha
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Overview
Description
17-trans Prostaglandin F3 alpha is a double bond isomer of Prostaglandin F3 alpha and a potential metabolite of trans dietary fatty acids. This compound is known for its anti-inflammatory activity and is used primarily in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including 17-trans Prostaglandin F3 alpha, often involves complex multi-step processes. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high stereoselectivity and efficiency. For instance, a unified strategy for the synthesis of various prostaglandins involves the use of Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction .
Industrial Production Methods: Industrial production methods for prostaglandins typically involve large-scale chemical synthesis using commercially available starting materials. The process may include steps such as bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions to incorporate lipid chains .
Chemical Reactions Analysis
Types of Reactions: 17-trans Prostaglandin F3 alpha can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Baeyer–Villiger monooxygenase is commonly used for stereoselective oxidation.
Reduction: Ketoreductase is employed for diastereoselective reduction of enones.
Substitution: Nickel-catalyzed cross-couplings and Wittig reactions are used for incorporating lipid chains
Major Products: The major products formed from these reactions include various prostaglandin analogs with enhanced biological activity and stability .
Scientific Research Applications
17-trans Prostaglandin F3 alpha has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects, particularly its anti-inflammatory properties.
Industry: Utilized in the development of prostaglandin-based drugs and other bioactive compounds .
Mechanism of Action
The mechanism of action of 17-trans Prostaglandin F3 alpha involves its interaction with prostanoid-specific receptors, which are G-protein-coupled receptors. These receptors facilitate a wide range of biological processes, including inflammation, pain perception, and cell survival. The compound’s anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways .
Comparison with Similar Compounds
- Prostaglandin F2 alpha
- Prostaglandin F1 alpha
- Cloprostenol
- Bimatoprost
- Fluprostenol
- Travoprost
Uniqueness: 17-trans Prostaglandin F3 alpha is unique due to its specific double bond isomerism, which contributes to its distinct anti-inflammatory properties and potential as a metabolite of trans dietary fatty acids .
Properties
Molecular Formula |
C20H32O5 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,5E)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4+,13-12+/t15?,16-,17-,18+,19-/m1/s1 |
InChI Key |
SAKGBZWJAIABSY-LKTYKCCXSA-N |
Isomeric SMILES |
CC/C=C/CC(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Origin of Product |
United States |
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